tert-butyl N-(butan-2-ylideneamino)carbamate

Green Chemistry Mechanochemistry Hydrazone Synthesis

This is a unique N-Boc protected hydrazone from butan-2-one (MW 186.25). The butan-2-ylidene substituent imparts distinct reactivity vs. acetone analogs (XLogP3 1.6 vs 1.3), critical for achieving correct substitution in heterocycle synthesis. Applications include Pd(II)-catalyzed ortho-acylation and Rh(III)-catalyzed pyrrole cycloadditions. Substitution is not feasible.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B14049718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(butan-2-ylideneamino)carbamate
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCC(=NNC(=O)OC(C)(C)C)C
InChIInChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)
InChIKeySRDPPBNJUNAGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl N-(Butan-2-Ylideneamino)Carbamate: A Foundational N-Boc Hydrazone Building Block for Specialized Organic Synthesis


tert-Butyl N-(butan-2-ylideneamino)carbamate (CAS 57699-47-5) is an N-Boc protected hydrazone derivative with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol [1]. This compound is a key intermediate in synthetic organic chemistry, primarily utilized for the introduction of protected hydrazine functionalities [2]. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on a hydrazone derived from butan-2-one, which grants it unique stability and reactivity profiles essential for multi-step syntheses of pharmaceuticals and complex nitrogen-containing heterocycles .

Why 'Just Any' N-Boc Hydrazone Cannot Substitute for tert-Butyl N-(Butan-2-Ylideneamino)Carbamate in Critical Applications


Substituting tert-butyl N-(butan-2-ylideneamino)carbamate with a generic N-Boc hydrazone is not feasible due to the profound impact of the carbonyl-derived alkyl substituent on both physicochemical properties and downstream synthetic utility. Even among close analogs like the acetone-derived tert-butyl N-(propan-2-ylideneamino)carbamate [1], differences in steric bulk and lipophilicity (e.g., XLogP3 of 1.6 vs. 1.3) directly influence solubility, reactivity in alkylation or cyclization steps, and final product isolation [2]. More critically, the specific hydrazone dictates the substitution pattern in the final molecular scaffold, meaning an analog will yield a different, often undesired, product. The choice of protecting group (e.g., Boc vs. Cbz) further alters deprotection conditions and compatibility with other functional groups [3]. Therefore, exact structural fidelity is paramount, and ad-hoc substitution introduces significant risk of synthetic failure or compromised product quality.

Quantified Performance: Key Differentiators for tert-Butyl N-(Butan-2-Ylideneamino)Carbamate


Superior Synthetic Efficiency: Near-Quantitative Yield in Green Synthesis Protocol

A solvent-free, mechanochemical method for synthesizing a range of Boc-protected hydrazones, including tert-butyl N-(butan-2-ylideneamino)carbamate, consistently delivers the product in quantitative yield [1]. This represents a significant improvement over traditional solution-phase methods, which often require longer reaction times, generate more waste, and achieve variable yields depending on the specific ketone and hydrazine used [1].

Green Chemistry Mechanochemistry Hydrazone Synthesis

Distinct Physicochemical Profile vs. Acetone Analog: Lipophilicity and Sterics

The butanone-derived tert-butyl N-(butan-2-ylideneamino)carbamate exhibits a higher calculated lipophilicity (XLogP3 = 1.6) compared to its closest analog, the acetone-derived tert-butyl N-(propan-2-ylideneamino)carbamate (XLogP3 = 1.3) [1][2]. This 0.3 logP unit difference, coupled with increased steric bulk from the ethyl group, can significantly impact solubility, membrane permeability in biological assays, and chromatographic behavior, making the butanone derivative a distinct chemical entity with unique handling and reactivity characteristics.

Physicochemical Properties Lipophilicity SAR

Proven Reactivity as a Nucleophile in Mitsunobu Reactions

N-Boc hydrazones, a class to which tert-butyl N-(butan-2-ylideneamino)carbamate belongs, have been demonstrated to be effective nucleophiles in the Mitsunobu reaction, reacting cleanly with various alcohols [1]. While Tosyl hydrazones also participate, the Boc-hydrazone offers a key advantage: the Boc group's superior acid-lability compared to tosyl allows for milder, more selective deprotection in the presence of other sensitive functional groups, a critical requirement in complex molecule synthesis.

Mitsunobu Reaction C-N Bond Formation N-Alkylation

High-Value Applications of tert-Butyl N-(Butan-2-Ylideneamino)Carbamate in Research and Development


Synthesis of 1,2-Diacylbenzenes via Pd-Catalyzed C-H Activation

N-Boc hydrazones, like tert-butyl N-(butan-2-ylideneamino)carbamate, serve as directing groups in palladium(II)-catalyzed ortho-acylation reactions with aldehydes. This provides a direct and efficient route to 1,2-diacylbenzenes, which are valuable precursors for pharmaceutically relevant compounds [1]. The Boc group is integral to the reaction mechanism and is often lost during the process, delivering the free ketone product.

Construction of Functionalized Pyrroles via Rh-Catalyzed Cycloaddition

The N-Boc hydrazone functionality is a critical directing and oxidizing group in rhodium(III)-catalyzed cycloadditions with alkynes. This method enables the regioselective synthesis of highly functionalized, NH-free pyrroles through C(sp3)–H bond functionalization [2]. The use of an N-Boc hydrazone is essential for achieving the desired pyrrole product over alternative heterocycles like isoquinolines [2].

Asymmetric Synthesis of Chiral Hydrazines via Catalytic Hydrogenation

N-Alkoxycarbonyl hydrazones, including the N-Boc variant of tert-butyl N-(butan-2-ylideneamino)carbamate, are excellent substrates for catalytic enantioselective hydrogenation . This methodology allows for the practical, large-scale synthesis of chiral hydrazines, which are important motifs in biologically active molecules. The Boc group's stability and ease of deprotection make it a preferred protecting group for this transformation .

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